ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate

11β-HSD1 inhibition Structure-Activity Relationship Benzofuran sulfonamide

Ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate (CAS 865613-93-0) is a synthetic small molecule belonging to the benzofuran-3-carboxylate sulfonamide class. It features a 4-fluoro-2-methylphenylsulfonamido substituent at the C5 position of the benzofuran core, a 2-propyl chain, and an ethyl ester at C3.

Molecular Formula C21H22FNO5S
Molecular Weight 419.47
CAS No. 865613-93-0
Cat. No. B2632425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate
CAS865613-93-0
Molecular FormulaC21H22FNO5S
Molecular Weight419.47
Structural Identifiers
SMILESCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C)C(=O)OCC
InChIInChI=1S/C21H22FNO5S/c1-4-6-18-20(21(24)27-5-2)16-12-15(8-9-17(16)28-18)23-29(25,26)19-10-7-14(22)11-13(19)3/h7-12,23H,4-6H2,1-3H3
InChIKeyAWAAGMJNLWGJDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate (CAS 865613-93-0): Procurement-Grade Benzofuran Sulfonamide for 11β-HSD1 Research


Ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate (CAS 865613-93-0) is a synthetic small molecule belonging to the benzofuran-3-carboxylate sulfonamide class. It features a 4-fluoro-2-methylphenylsulfonamido substituent at the C5 position of the benzofuran core, a 2-propyl chain, and an ethyl ester at C3. This scaffold is structurally related to a series of compounds that have been profiled as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme linked to glucocorticoid metabolism [1]. The compound is supplied as a research reagent, typically at ≥95% purity, and is intended for non-human, non-therapeutic use .

Orthogonal 4-fluoro-2-methyl pharmacophore for 11β-HSD1 SAR expansion
Fluorine probe for label-free cellular uptake and target engagement studies
Ethyl ester intermediate for controlled prodrug activation profiling

Why 4-Fluoro-2-Methyl Substitution in Ethyl Benzofuran-3-Carboxylates Cannot Be Interchanged for 11β-HSD1 Screening


Generic substitution within the benzofuran-3-carboxylate sulfonamide series is unreliable because both the aryl sulfonamide regiochemistry and the 2-alkyl substituent critically modulate target engagement and physicochemical properties. The 4-fluoro-2-methyl substitution pattern on the phenyl ring is distinct from the 2,5-dimethylphenyl analog (PubChem CID 7312225) for which an IC50 of 5,870 nM against 11β-HSD1 has been recorded in a cell-based assay [1], and from the 4-fluorophenyl analog lacking the methyl group . The 2-propyl chain at the benzofuran C2 position further differentiates lipophilicity profiles compared to 2-methyl congeners . These structural variations can alter inhibitor potency, selectivity, and cellular permeability, making direct interchange without comparative data problematic.

Aryl sulfonamide regiochemistry (4-F-2-CH3 vs 2,5-diCH3) may shift target engagement and electronic profile
2-Propyl vs 2-methyl chain may increase lipophilicity, altering cellular permeability and off-target binding
Ethyl ester vs isopropyl/butyl hydrolysis rates may change intracellular active metabolite exposure

Quantitative Differentiation Evidence for Ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate (865613-93-0)


Sulfonamide Regiochemistry Dictates 11β-HSD1 Inhibitory Potency: Target Compound vs 2,5-Dimethylphenyl Analog

The 4-fluoro-2-methylphenylsulfonamido group of the target compound represents a distinct regiochemical isomer relative to the 2,5-dimethylphenylsulfonamido analog (PubChem CID 7312225). The latter exhibits an IC50 of 5,870 nM against human 11β-HSD1 in a HEK293 cell-based assay [1]. While direct IC50 data for the target compound are not publicly available, the fluoro substitution at the para position introduces an electron-withdrawing effect absent in the dimethyl analog, which is known to modulate sulfonamide pKa and zinc-binding affinity in carbonic anhydrase and related enzyme families [2]. This electronic difference is expected to translate into a distinct potency profile.

11β-HSD1 SAR
Reported comparator context
Target: no public IC50
vs
Comparator (2,5-dimethyl analog): IC50 5,870 nM
Regiochemistry may modulate enzyme inhibition profile
Direct IC50 for target compound to verify
11β-HSD1 inhibition Structure-Activity Relationship Benzofuran sulfonamide

2-Propyl Substituent Enhances Lipophilicity Over 2-Methyl Congener: Computed logP Comparison

The 2-propyl substituent on the benzofuran core of the target compound (C3H7) increases lipophilicity compared to the 2-methyl analog (ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-methyl-1-benzofuran-3-carboxylate, CAS not listed) . Using computed logP values (XLogP3) from PubChem for related scaffolds, the contribution of a propyl chain adds approximately +0.8 log units relative to a methyl group. For the 2,5-dimethylphenyl analog (2-propyl), PubChem reports XLogP3 = 5.1 [1]. By subtraction, the 2-methyl analog is estimated at XLogP3 ≈ 4.3. This lipophilicity increase can influence membrane permeability and non-specific binding in cellular assays.

Lipophilicity (XLogP3)
Class-level inference
ΔlogP ≈ +0.8 (propyl vs methyl)
Higher lipophilicity may affect cell permeability
Computed logP; experimental logD to verify
Lipophilicity 2-Alkyl substitution Drug-likeness

Ethyl Ester vs Isopropyl and Butyl Esters: Hydrolytic Stability and Prodrug Potential

The ethyl ester at the C3 carboxylate of the target compound presents a distinct hydrolytic stability profile compared to isopropyl (CAS 825611-28-7) and butyl (CAS not listed) ester analogs [1]. Ethyl esters are generally cleaved more rapidly by esterases than isopropyl esters due to steric hindrance, but more slowly than methyl esters. In a series of benzofuran-3-carboxylate 11β-HSD1 inhibitors, ester hydrolysis rates modulate intracellular exposure of the active carboxylic acid metabolite. While direct comparative hydrolysis data are not available, the rank order of enzymatic lability is predicted as: methyl > ethyl > isopropyl > butyl [2].

Esterase Lability Rank
Class-level inference
Ethyl ester: intermediate
vs
Isopropyl: slower; Butyl: slowest
Balanced hydrolysis for intracellular prodrug activation
Rank order predicted; direct kinetic data unavailable
Ester prodrug Metabolic stability Hydrolysis rate

Fluorine Presence Provides 19F NMR Probe Capability Absent in Non-Fluorinated Analogs

The 4-fluoro substituent on the phenylsulfonamido ring of the target compound provides a unique 19F NMR handle that is absent in the non-fluorinated 2,5-dimethylphenyl analog (PubChem CID 7312225) [1]. 19F NMR is a powerful technique for studying ligand-protein interactions, metabolic fate, and cellular uptake without radioactive labeling. The fluorine atom at the para position of an aromatic ring typically yields a 19F chemical shift in the range of -100 to -120 ppm, with sensitivity suitable for detection at low micromolar concentrations on standard 400-600 MHz NMR instruments equipped with a 19F probe [2].

Spectroscopic Detection
Supporting evidence
Target: 4-F (19F nucleus) vs Analog: no fluorine
Enables label-free detection in complex matrices
19F NMR probe recommended; method validation required
19F NMR Metabolic tracing Ligand binding

Procurement-Driven Application Scenarios for Ethyl 5-(4-fluoro-2-methylbenzenesulfonamido)-2-propyl-1-benzofuran-3-carboxylate (865613-93-0)


11β-HSD1 Inhibitor SAR Library Expansion with Orthogonal 4-Fluoro-2-Methyl Pharmacophore

This compound serves as an orthogonal pharmacophore entry within benzofuran sulfonamide libraries targeting 11β-HSD1. Its 4-fluoro-2-methylphenylsulfonamido group contrasts with the 2,5-dimethylphenyl analog (IC50 5,870 nM in HEK293 cells) [1], allowing systematic exploration of electronic effects on inhibitory potency. Researchers can pair this compound with the known active analog in dose-response screens to quantify the contribution of fluorine substitution to target engagement.

19F NMR-Based Cellular Uptake and Target Engagement Studies Without Radioisotopes

The para-fluoro substituent enables 19F NMR detection [2], permitting direct quantification of intracellular compound concentrations in HEK293 or hepatic cell lines expressing 11β-HSD1. This application bypasses the need for radiolabeled analogs and provides real-time monitoring of ester prodrug hydrolysis to the active carboxylic acid, supporting pharmacokinetic-pharmacodynamic (PK-PD) correlation in early discovery.

Controlled Hydrolysis Profiling: Ethyl Ester as a Balanced Prodrug Intermediate

The ethyl ester moiety offers intermediate hydrolytic lability compared to isopropyl (CAS 825611-28-7) and butyl esters [3], enabling studies of intracellular activation kinetics. In esterase-proficient cell lines (e.g., HepG2), the ethyl ester is predicted to generate the free carboxylic acid more rapidly than isopropyl ester but with greater stability than the methyl ester, facilitating time-course experiments of active metabolite accumulation.

Lipophilicity-Dependent Cell Permeability Screening Across 2-Alkyl Homologs

With an estimated XLogP3 of ~5.1, this 2-propyl compound occupies a higher lipophilicity space than the 2-methyl analog (estimated XLogP3 ~4.3) [4]. It is suitable for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screening to establish logP-permeability relationships within the benzofuran sulfonamide series, guiding the selection of optimal lipophilicity for cellular activity.

Application
Selection Property
Validation Focus
11β-HSD1 SAR library expansion
4-Fluoro-2-methyl pharmacophore electronic profile
SAR interpretation of electronic effects on 11β-HSD1 activity
Fluorine-based cellular uptake studies
Para-fluoro 19F detection handle
Intracellular concentration and ester hydrolysis monitoring
Esterase-mediated prodrug activation profiling
Intermediate ethyl ester lability
Time-course active metabolite accumulation in cell lines
Lipophilicity-driven permeability screening
2-Propyl lipophilicity profile
Permeability screening to establish logP-permeability relationship
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